molecular formula C12H11BrO3 B1145949 2-Oxo-2-phenylethyl 4-bromobut-2-enoate CAS No. 154561-38-3

2-Oxo-2-phenylethyl 4-bromobut-2-enoate

Cat. No.: B1145949
CAS No.: 154561-38-3
M. Wt: 283.12 g/mol
InChI Key: JARTYZWEUJDLPS-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-bromobut-2-enoate is an α,β-unsaturated ester characterized by a 2-oxo-2-phenylethyl ester group and a bromine substituent on the but-2-enoate chain. Its molecular formula is C₁₂H₁₁BrO₄, with a molecular weight of 299.12 g/mol. The compound features an α,β-unsaturated carbonyl system, which confers reactivity toward conjugate additions and cycloadditions.

Properties

CAS No.

154561-38-3

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

phenacyl 4-bromobut-2-enoate

InChI

InChI=1S/C12H11BrO3/c13-8-4-7-12(15)16-9-11(14)10-5-2-1-3-6-10/h1-7H,8-9H2

InChI Key

JARTYZWEUJDLPS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CCBr

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate typically involves the esterification of 2-oxo-2-phenylethyl alcohol with 4-bromobut-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-bromobut-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 4-bromobut-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Observations:

This may reduce solubility in polar solvents compared to ethyl analogues. Ethyl esters (e.g., ) typically exhibit higher volatility and lower melting points due to reduced molecular weight and simpler structures.

Substituent Position and Reactivity: Bromine on the butenoate chain (target compound) is more accessible for nucleophilic substitution (e.g., Suzuki coupling) than bromine on an aromatic ring (compounds ), which requires activating groups for displacement . The α,β-unsaturated ester in the target compound and compound 50 enables Diels-Alder reactions, whereas Ethyl 2-(4-bromophenyl)-2-oxoacetate lacks this conjugation, favoring nucleophilic acyl substitution.

Stability Notes:

  • The target compound’s α,β-unsaturated system may confer sensitivity to light or heat, necessitating storage under inert conditions. In contrast, compound 50 demonstrates greater thermal stability due to its aromatic bromine.

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